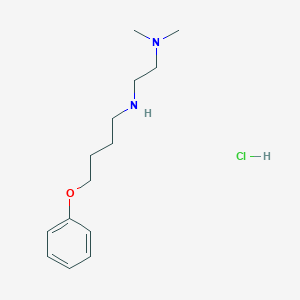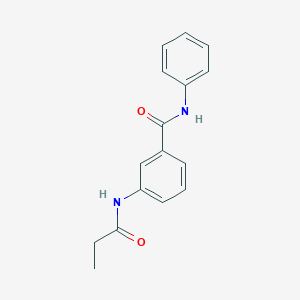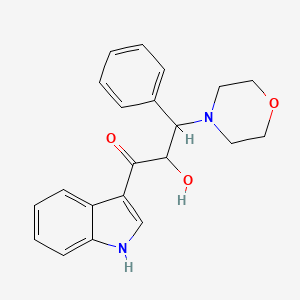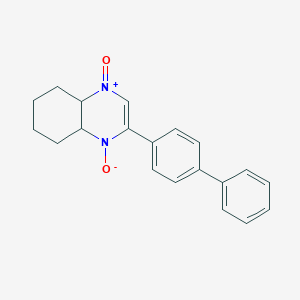
N,N-dimethyl-N'-(4-phenoxybutyl)-1,2-ethanediamine hydrochloride
Descripción general
Descripción
N,N-dimethyl-N'-(4-phenoxybutyl)-1,2-ethanediamine hydrochloride, also known as DPBE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPBE is a derivative of ethylenediamine and has been synthesized through various methods.
Mecanismo De Acción
N,N-dimethyl-N'-(4-phenoxybutyl)-1,2-ethanediamine hydrochloride's mechanism of action involves its ability to interact with various proteins and enzymes in the brain. It has been shown to bind to amyloid-beta peptides and prevent their aggregation, which can reduce the formation of neurotoxic plaques. N,N-dimethyl-N'-(4-phenoxybutyl)-1,2-ethanediamine hydrochloride also enhances the activity of dopaminergic neurons by increasing the expression of tyrosine hydroxylase, an enzyme involved in dopamine synthesis.
Biochemical and Physiological Effects:
N,N-dimethyl-N'-(4-phenoxybutyl)-1,2-ethanediamine hydrochloride has been found to have various biochemical and physiological effects in animal models and in vitro studies. It can reduce oxidative stress and inflammation in the brain, which are implicated in neurodegenerative diseases. N,N-dimethyl-N'-(4-phenoxybutyl)-1,2-ethanediamine hydrochloride also increases the levels of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-N'-(4-phenoxybutyl)-1,2-ethanediamine hydrochloride has several advantages for lab experiments, including its stability and solubility in water. It can also be easily synthesized using standard laboratory techniques. However, N,N-dimethyl-N'-(4-phenoxybutyl)-1,2-ethanediamine hydrochloride's potential toxicity and side effects must be carefully considered when conducting experiments.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-N'-(4-phenoxybutyl)-1,2-ethanediamine hydrochloride. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of N,N-dimethyl-N'-(4-phenoxybutyl)-1,2-ethanediamine hydrochloride for therapeutic use. Finally, the development of more potent and selective N,N-dimethyl-N'-(4-phenoxybutyl)-1,2-ethanediamine hydrochloride derivatives may lead to the discovery of new treatments for neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N,N-dimethyl-N'-(4-phenoxybutyl)-1,2-ethanediamine hydrochloride has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to possess neuroprotective properties and can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. N,N-dimethyl-N'-(4-phenoxybutyl)-1,2-ethanediamine hydrochloride has also been found to enhance the activity of dopaminergic neurons, which are affected in Parkinson's disease.
Propiedades
IUPAC Name |
N',N'-dimethyl-N-(4-phenoxybutyl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O.ClH/c1-16(2)12-11-15-10-6-7-13-17-14-8-4-3-5-9-14;/h3-5,8-9,15H,6-7,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYIDUARLXTIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCCCOC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163378.png)
![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-ethoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4163379.png)
![2-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163384.png)
![5-chloro-7-[(3-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163390.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide](/img/structure/B4163392.png)
![3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4163395.png)
![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4163396.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163404.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4163410.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4163456.png)
![1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163462.png)